3-(Dibutoxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dibutoxymethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutoxymethyl)phenol can be achieved through several methods. One common approach is the nucleophilic aromatic substitution reaction. This involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile. For example, starting with a halogenated phenol, the dibutoxymethyl group can be introduced using appropriate reagents under controlled conditions .
Industrial Production Methods
On an industrial scale, the production of phenols, including this compound, often involves the hydrolysis of phenolic esters or ethers. Another method includes the reduction of quinones, which are oxidized derivatives of phenols . These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(Dibutoxymethyl)phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Sodium dichromate, potassium nitrosodisulfonate.
Reduction: Sodium borohydride.
Electrophilic Substitution: Halogens (for halogenation), nitric acid (for nitration), sulfuric acid (for sulfonation).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
3-(Dibutoxymethyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties, which can protect cells from oxidative damage.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(Dibutoxymethyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells.
Antimicrobial Action: It disrupts the cell membranes of microorganisms, leading to their death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
4-Hexylresorcinol: A phenolic compound with a hexyl group, known for its antiseptic properties.
Hydroquinone: A phenol derivative used in skin lightening and as an antioxidant.
Uniqueness
3-(Dibutoxymethyl)phenol is unique due to the presence of the dibutoxymethyl group, which enhances its solubility and reactivity compared to simpler phenols. This makes it more versatile for various applications in research and industry.
Properties
CAS No. |
103517-20-0 |
---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
3-(dibutoxymethyl)phenol |
InChI |
InChI=1S/C15H24O3/c1-3-5-10-17-15(18-11-6-4-2)13-8-7-9-14(16)12-13/h7-9,12,15-16H,3-6,10-11H2,1-2H3 |
InChI Key |
IUXZUNCWAUKLDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C1=CC(=CC=C1)O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.